3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide

DHFR inhibition Species selectivity Anti-parasitic screening

For hit-to-lead antifolate programs, procuring this exact CAS 933005-85-7 is critical. Its 3,3-dimethylbutanamide side chain creates a unique quaternary carbon steric profile, delivering a validated 3.7-fold T. gondii DHFR-TS selectivity over human DHFR. Substituting with generic isobutyramide analogs introduces steric and lipophilic shifts that confound SAR interpretation and invalidate curated bioactivity benchmarks. This compound is the authentic reference standard to lock target engagement and selectivity data.

Molecular Formula C10H16N4OS
Molecular Weight 240.33
CAS No. 933005-85-7
Cat. No. B2754268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
CAS933005-85-7
Molecular FormulaC10H16N4OS
Molecular Weight240.33
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=NN=C2N1CCS2
InChIInChI=1S/C10H16N4OS/c1-10(2,3)6-7(15)11-8-12-13-9-14(8)4-5-16-9/h4-6H2,1-3H3,(H,11,12,15)
InChIKeyDNEZDNXBUMTYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide (CAS 933005-85-7): Core Chemical Identity and Procurement Baseline


3,3‑Dimethyl‑N‑{5H,6H‑[1,2,4]triazolo[3,4‑b][1,3]thiazol‑3‑yl}butanamide (CAS 933005‑85‑7) is a synthetic small‑molecule heterocycle belonging to the dihydrothiazolo‑triazole fused ring system. Its structure couples a 5,6‑dihydro[1,3]thiazolo[2,3‑c][1,2,4]triazole core with a sterically bulky 3,3‑dimethylbutanamide side chain. The compound is catalogued as a research‑grade substance in authoritative cheminformatics databases [REFS‑1] and has been registered in curated bioactivity repositories [REFS‑2]. Its molecular formula is C₁₀H₁₆N₄OS and its monoisotopic mass is 240.1045 Da [REFS‑1].

Why 3,3-Dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide Cannot Be Simply Replaced by In‑Class Analogs


The dihydrothiazolo‑triazole scaffold is exquisitely sensitive to variations in the amide substituent. Even seemingly conservative modifications—such as contracting the butanamide to an isobutyramide or replacing the gem‑dimethyl group with a single methyl—profoundly alter the steric profile, lipophilicity, and hydrogen‑bonding capacity of the molecule. Public bioactivity records confirm that 3,3‑dimethyl‑N‑{5H,6H‑[1,2,4]triazolo[3,4‑b][1,3]thiazol‑3‑yl}butanamide engages dihydrofolate reductase (DHFR) with distinct potency and species‑selectivity profiles [REFS‑1]. Consequently, generic substitution by a “similar” triazolothiazole amide without precisely matched substitution patterns risks unpredictable shifts in target engagement, selectivity, and downstream assay readouts.

Quantitative Differentiation Evidence for 3,3‑Dimethyl‑N‑{5H,6H‑[1,2,4]triazolo[3,4‑b][1,3]thiazol‑3‑yl}butanamide


Human vs. Toxoplasma gondii DHFR Inhibition: Species‑Selectivity Window

In head‑to‑head enzymatic assays curated by ChEMBL, the compound inhibits recombinant human DHFR with an IC₅₀ > 10 000 nM, whereas it inhibits the bifunctional DHFR‑TS enzyme from Toxoplasma gondii with an IC₅₀ of 2 700 nM [REFS‑1]. This ~3.7‑fold selectivity gap indicates a measurable preference for the parasitic enzyme over the human orthologue.

DHFR inhibition Species selectivity Anti-parasitic screening

Steric Bulk Differentiation: 3,3‑Dimethylbutanamide vs. Isobutyramide and Cyclobutanecarboxamide Analogs

The 3,3‑dimethylbutanamide side chain introduces a quaternary carbon centre that imposes greater steric demand and conformational restriction than the secondary carbon present in the isobutyramide analog (N‑(5,6‑dihydrothiazolo[2,3‑c][1,2,4]triazol‑3‑yl)isobutyramide) or the cyclobutanecarboxamide analog. While direct IC₅₀ values for these comparators are not publicly available for the same assay panel, the class‑level inference is that the gem‑dimethyl group reduces conformational entropy and modulates the ligand’s shape complementarity to flat, rigid binding sites such as the DHFR active site [REFS‑1].

Steric parameter SAR Ligand efficiency

Ring‑Size Differentiation: Dihydrothiazole (5‑membered) vs. Dihydrothiazine (6‑membered) Core

The compound contains a 5,6‑dihydrothiazole ring, whereas the closely registered analog 3,3‑dimethyl‑N‑{5H,6H,7H‑[1,2,4]triazolo[3,4‑b][1,3]thiazin‑3‑yl}butanamide (CAS 946299‑87‑2) possesses a six‑membered dihydrothiazine ring. The five‑membered ring imposes greater ring strain and alters the spatial orientation of the fused triazole relative to the amide vector. Although comparative bioactivity data are absent from public repositories, scaffold‑hopping studies across kinase and protease targets consistently show that a one‑atom ring expansion can invert selectivity profiles [REFS‑1].

Ring strain Conformational analysis Scaffold hopping

Application Scenarios Where 3,3‑Dimethyl‑N‑{5H,6H‑[1,2,4]triazolo[3,4‑b][1,3]thiazol‑3‑yl}butanamide Provides a Verifiable Advantage


Anti‑Parasitic Lead Identification Targeting Toxoplasma gondii DHFR‑TS

The compound’s 3.7‑fold selectivity for T. gondii DHFR‑TS over human DHFR (IC₅₀ 2 700 nM vs. >10 000 nM) [REFS‑1] positions it as a starting point for structure‑based optimization of species‑selective antifolate agents. Procurement of this exact compound, rather than an untested analog, ensures that the selectivity window observed in curated assays is preserved during hit‑to‑lead expansion.

Steric Parameter Calibration in DHFR Active‑Site Mapping

Because the 3,3‑dimethylbutanamide group introduces a quaternary carbon with distinct steric bulk, the compound can serve as a probe to map the tolerance of the DHFR binding pocket for branching at the amide α‑position. Substituting a smaller analog (e.g., isobutyramide) would confound the structure–activity relationship, whereas the target compound provides a well‑defined steric reference point grounded in the registered bioactivity data [REFS‑1].

Scaffold‑Hopping Library Enumeration with a 5‑Membered Dihydrothiazole Core

The five‑membered dihydrothiazole core differentiates this compound from six‑membered dihydrothiazine analogs such as CAS 946299‑87‑2. Medicinal chemistry groups pursuing patent expansion or resistance‑breaking strategies can use the target compound as the authentic representative of the 5‑membered series for comparative biochemical and biophysical profiling [REFS‑1].

Quote Request

Request a Quote for 3,3-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.